molecular formula C4H9ClFN B2978099 2-Fluorocyclobutanamine hydrochloride CAS No. 2288709-22-6

2-Fluorocyclobutanamine hydrochloride

Cat. No.: B2978099
CAS No.: 2288709-22-6
M. Wt: 125.57
InChI Key: GQAHXCYFXSZFDO-UHFFFAOYSA-N
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Description

2-Fluorocyclobutanamine hydrochloride is a chemical compound with the molecular formula C(_4)H(_9)ClFN It is a fluorinated amine derivative, specifically a cyclobutanamine, where a fluorine atom is attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorocyclobutanamine hydrochloride typically involves the following steps:

  • Fluorination of Cyclobutanone: : The process begins with the fluorination of cyclobutanone using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. This step introduces the fluorine atom into the cyclobutane ring, forming 2-fluorocyclobutanone.

  • Reductive Amination: : The 2-fluorocyclobutanone is then subjected to reductive amination. This involves reacting the fluorinated ketone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH(_3)CN) to form 2-fluorocyclobutanamine.

  • Formation of Hydrochloride Salt: : Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl), yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluorocyclobutanamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form more complex amine derivatives.

    Acid-Base Reactions: As an amine hydrochloride, it can participate in acid-base reactions, forming free amine and hydrochloric acid upon treatment with bases.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide (NaN(_3)) or potassium cyanide (KCN) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO(_4)) or hydrogen peroxide (H(_2)O(_2)) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are commonly used.

Major Products

    Substitution: Products include azido or cyano derivatives of cyclobutanamine.

    Oxidation: Products include imines or nitriles.

    Reduction: Products include secondary or tertiary amines.

Scientific Research Applications

2-Fluorocyclobutanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluorocyclobutanamine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug discovery.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorocyclobutanamine hydrochloride
  • 2-Bromocyclobutanamine hydrochloride
  • 2-Iodocyclobutanamine hydrochloride

Comparison

Compared to its halogenated analogs, 2-Fluorocyclobutanamine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity, often enhancing its performance in various applications.

Properties

IUPAC Name

2-fluorocyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FN.ClH/c5-3-1-2-4(3)6;/h3-4H,1-2,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAHXCYFXSZFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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